![molecular formula C23H20N4O5S2 B2869410 7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 946270-75-3](/img/structure/B2869410.png)
7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality 7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
Research on similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown promising antimicrobial activities. For instance, compounds synthesized from related chemical structures have been tested in vitro for their efficacy against different microbial strains, showcasing significant antimicrobial potential (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). This highlights the potential of the specified compound for developing new antimicrobial agents, given its structural similarity to known active molecules.
Antiprotozoal and Antitrichinellosis Effects
Another research avenue is the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antiprotozoal and antitrichinellosis activities. Studies have synthesized novel compounds in this class and evaluated their effects against Trichinella spiralis and other protozoal pathogens, finding some derivatives to exhibit higher activity compared to standard treatments like albendazole (A. Mavrova, D. Vuchev, K. Anichina, N. Vassilev, 2010). This suggests the potential of our compound for further investigation in antiprotozoal research.
Antifungal Applications
Derivatives related to the given chemical structure have also been explored for their antifungal activities. For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown higher antifungal activity than fluconazole against Candida species, indicating a promising avenue for developing new antifungal agents (B. Kahveci, İ. Doğan, E. Menteşe, H. E. Sellitepe, D. Kart, 2020).
Antihyperlipaemic Activity
Research has also extended into the pharmacological domain, where similar compounds have been screened for antihyperlipaemic activity. Certain thieno(2,3-d)pyrimidin-4(3H)-ones demonstrated promising results in lowering serum triglyceride levels, comparable to known drugs like clofibrate (C. Shishoo, M. B. Devani, V. S. Bhadti, K. Jain, I. Rathod, R. Goyal, T. Gandhi, R. Patel, S. Naik, 1990). This opens up possibilities for the compound's role in developing antihyperlipaemic treatments.
Eigenschaften
IUPAC Name |
11-acetyl-4-(furan-2-ylmethyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-14(28)25-8-7-18-19(12-25)34-21-20(18)22(29)26(11-17-6-3-9-32-17)23(24-21)33-13-15-4-2-5-16(10-15)27(30)31/h2-6,9-10H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTBLRKHPMCRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(3-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2869329.png)

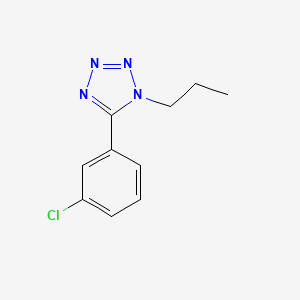
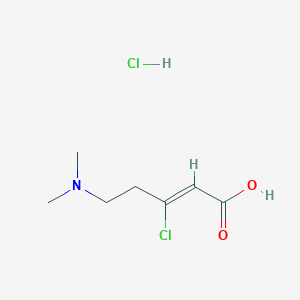

![2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide](/img/structure/B2869335.png)


![N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2869340.png)
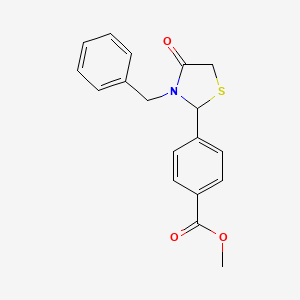
![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)
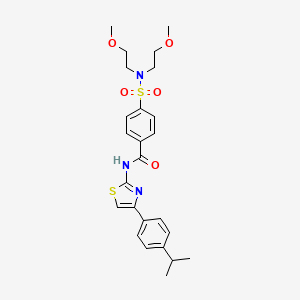
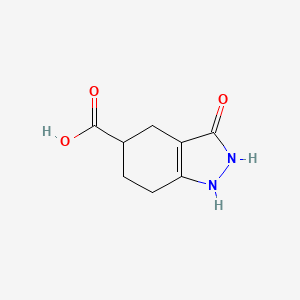
![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)